molecular formula C19H20N2S B2481784 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207038-63-8

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No. B2481784
M. Wt: 308.44
InChI Key: NFFJMQCLRKMJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole, often involves one-pot reactions or multicomponent reactions that allow for the efficient creation of complex structures. For instance, a one-pot synthesis method has been reported for ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showcasing a nitro reductive cyclization approach using sodium dithionite as a reductive cyclizing agent in DMSO medium (Vasantha Kumar et al., 2020). Although not the exact compound , this example highlights the types of synthetic strategies that could be applied to synthesize compounds like 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole.

Molecular Structure Analysis

The structural analysis of imidazole derivatives through techniques like X-ray crystallography provides detailed insights into their molecular geometry. For example, the crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate revealed a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, demonstrating the type of structural insights obtainable for similar compounds (S. Deng et al., 2010).

Scientific Research Applications

Synthesis and Characterization

2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole has been involved in the synthesis and characterization of various compounds. For instance, Chand et al. (2003) explored its application in the synthesis of mercury(II)-azoimine compounds, highlighting its role in forming complexes with interesting geometrical structures (Chand et al., 2003).

Catalysis

The compound has been studied for its catalytic properties. Gurav et al. (2022) mentioned its relevance in the synthesis of various substituted imidazoles, an area of research attracting significant interest due to the broad applications of these compounds in medicine and other fields (Gurav et al., 2022).

Corrosion Inhibition

Research by Gašparac et al. (2000) and Ouakki et al. (2019) demonstrates the utility of imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole, in inhibiting copper corrosion. This application is particularly important in industrial contexts where metal durability is critical (Gašparac et al., 2000) (Ouakki et al., 2019).

Nuclear Magnetic Resonance Studies

Kitagawa and Munakata (1986) explored the use of 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole in nuclear magnetic resonance studies of copper(I) complexes. This research contributes to understanding the behavior of such complexes in various chemical reactions (Kitagawa & Munakata, 1986).

Insecticidal Properties

A study by Fadda et al. (2017) indicated the potential of imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole, as insecticidal agents, specifically against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Medicinal Chemistry Developments

Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based medicinal chemistry, highlighting the wide range of bioactivities exhibited by imidazole derivatives, including 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole (Zhang et al., 2014).

Ionic Liquid Synthesis

Zang et al. (2010) discussed the use of imidazole derivatives in the synthesis of trisubstituted imidazoles, emphasizing the role of these compounds in enhancing the efficiency of the synthesis process (Zang et al., 2010).

properties

IUPAC Name

2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFJMQCLRKMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.